molecular formula C9H5ClN2O4S B13130665 6-Nitroquinoline-2-sulfonylchloride

6-Nitroquinoline-2-sulfonylchloride

Cat. No.: B13130665
M. Wt: 272.67 g/mol
InChI Key: FIRYQIYASUEHAY-UHFFFAOYSA-N
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Description

6-Nitroquinoline-2-sulfonylchloride: is a chemical compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a nitro group at the 6th position and a sulfonyl chloride group at the 2nd position of the quinoline ring. This compound is of significant interest due to its versatile applications in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinoline-2-sulfonylchloride typically involves the nitration of quinoline followed by sulfonylation. One common method includes the following steps:

    Nitration: Quinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.

    Sulfonylation: The nitrated quinoline is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2nd position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 6-Nitroquinoline-2-sulfonylchloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonyl thiol derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and sulfonyl chloride groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid formed.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although these reactions are less frequently applied to this compound.

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonyl Thiol Derivatives: Formed by the reaction with thiols.

    Aminoquinoline Derivatives: Formed by the reduction of the nitro group.

Scientific Research Applications

Chemistry: 6-Nitroquinoline-2-sulfonylchloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its derivatives are studied for their ability to interact with biological targets such as enzymes and receptors.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the production of complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Nitroquinoline-2-sulfonylchloride is primarily related to its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

    Quinoline-2-sulfonylchloride: Lacks the nitro group, making it less reactive in certain nucleophilic substitution reactions.

    6-Nitroquinoline: Lacks the sulfonyl chloride group, limiting its use in forming sulfonamide and sulfonate ester derivatives.

    2-Chloroquinoline: Lacks both the nitro and sulfonyl chloride groups, resulting in different reactivity and applications.

Uniqueness: 6-Nitroquinoline-2-sulfonylchloride is unique due to the presence of both the nitro and sulfonyl chloride groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C9H5ClN2O4S

Molecular Weight

272.67 g/mol

IUPAC Name

6-nitroquinoline-2-sulfonyl chloride

InChI

InChI=1S/C9H5ClN2O4S/c10-17(15,16)9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H

InChI Key

FIRYQIYASUEHAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)S(=O)(=O)Cl)C=C1[N+](=O)[O-]

Origin of Product

United States

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